Brachyoside B
CAS No.: 86764-12-7
Cat. No.: VC16554609
Molecular Formula: C36H60O10
Molecular Weight: 652.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86764-12-7 |
---|---|
Molecular Formula | C36H60O10 |
Molecular Weight | 652.9 g/mol |
IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-6,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C36H60O10/c1-30(2)22(39)8-11-36-17-35(36)13-12-32(5)27(34(7)10-9-23(46-34)31(3,4)43)18(38)15-33(32,6)21(35)14-19(28(30)36)44-29-26(42)25(41)24(40)20(16-37)45-29/h18-29,37-43H,8-17H2,1-7H3/t18-,19-,20+,21-,22-,23-,24+,25-,26+,27-,28-,29+,32+,33-,34+,35-,36+/m0/s1 |
Standard InChI Key | MHQQPTNPTWQCBN-XQZOPXIASA-N |
Isomeric SMILES | C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O |
Canonical SMILES | CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)O)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
Brachyoside B’s structure (Fig. 1) comprises a 30-carbon cycloartane skeleton with multiple hydroxyl groups and a β-D-glucopyranoside unit. Key structural features include:
-
Aglycone: Cycloastragenol (a tetracyclic triterpene with a 9,19-cyclolanostane framework).
-
Glycosylation: A single glucose residue attached via an ether bond at C-6 .
Table 1: Key Chemical Descriptors of Brachyoside B
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 652.86 g/mol |
IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-6,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
SMILES (Canonical) | CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)O)C |
InChI Key | MHQQPTNPTWQCBN-XQZOPXIASA-N |
Topological Polar Surface Area | 169.30 Ų |
LogP (XLogP) | 2.26 |
The compound’s stereochemistry is critical to its biological interactions, with eight chiral centers influencing its three-dimensional conformation .
Physicochemical Characteristics
Brachyoside B is a white, crystalline solid under standard conditions. Its solubility profile aligns with typical saponins, showing moderate solubility in polar solvents like methanol and water but limited solubility in nonpolar solvents . The presence of seven hydroxyl groups and ten oxygen atoms contributes to its high polarity, as reflected in its topological polar surface area (169.30 Ų) .
Biosynthesis and Natural Occurrence
Biosynthetic Pathway
Brachyoside B originates from the mevalonate pathway in Astragalus wiedemannianus. Cycloartane-type triterpenes are synthesized via cyclization of 2,3-oxidosqualene, followed by hydroxylation and glycosylation steps . The glucose moiety at C-6 is appended late in the pathway, mediated by UDP-dependent glycosyltransferases. Notably, the presence of an arabinose moiety on the acyclic side chain of related cycloartanes in Astragalus species suggests evolutionary diversification in glycosylation patterns .
Natural Sources
To date, Brachyoside B has been identified exclusively in Astragalus wiedemannianus, a plant endemic to regions of the Middle East and Eastern Europe . Its co-occurrence with astragalosides IV and VIII implies shared biosynthetic machinery within this species .
Analytical Characterization
Structural Elucidation Techniques
The structure of Brachyoside B was resolved using a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS):
-
1D/2D-NMR: -NMR, -NMR, COSY, and HSQC spectra confirmed the cycloartane backbone and glycosidic linkage .
-
High-Resolution MS: ESI-MS/MS provided the molecular formula () and fragmentation pattern consistent with a monoglucosylated triterpene .
Table 2: Spectroscopic Data Highlights
Technique | Key Findings |
---|---|
-NMR | δ 5.28 (d, J = 6.8 Hz, H-1 of glucose) |
-NMR | δ 105.4 (C-1 of glucose), δ 88.9 (C-6 of aglycone) |
ESI-MS/MS | [M + Na] at m/z 675.4213 |
Chromatographic Behavior
In reversed-phase HPLC, Brachyoside B elutes at ~14.2 min (C18 column, acetonitrile-water gradient), with UV detection at 205 nm . Its retention behavior correlates with its moderate hydrophobicity (LogP = 2.26) .
Pharmacological Research and Biological Activities
While Brachyoside B’s biological activities remain understudied, structural analogs in the Astragalus genus exhibit immunomodulatory, antioxidant, and anti-inflammatory properties . Current research gaps include:
-
Cytotoxicity Profiles: No data available on cancer cell lines.
-
Bioavailability: High molecular weight and polarity may limit intestinal absorption, as predicted by ADMET models (73.44% probability of poor absorption) .
Current Research Trends and Future Directions
Recent studies focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume